Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-

X-ray crystallography Conformational analysis Spirocyclic building blocks

Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)- (C12H12BrNO3S, MW 330.20) is a heteroatom-substituted spiro[3.3]heptane first disclosed by Burkhard et al. as part of a novel class of azaspiro[3.3]heptane building blocks expressly designed to replace unstable 1,3-heteroatom-substituted cyclohexanes in drug discovery.

Molecular Formula C12H12BrNO3S
Molecular Weight 330.20 g/mol
Cat. No. B12628752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-
Molecular FormulaC12H12BrNO3S
Molecular Weight330.20 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C12CN(C2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C12H12BrNO3S/c13-10-3-1-9(2-4-10)11(15)14-7-12(8-14)5-6-18(12,16)17/h1-4H,5-8H2
InChIKeyFANMWZAHWGRVLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-: A Spirocyclic Sulfone Building Block for Medicinal Chemistry Procurement


Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)- (C12H12BrNO3S, MW 330.20) is a heteroatom-substituted spiro[3.3]heptane first disclosed by Burkhard et al. as part of a novel class of azaspiro[3.3]heptane building blocks expressly designed to replace unstable 1,3-heteroatom-substituted cyclohexanes in drug discovery [1]. It features a 1-thia-6-azaspiro[3.3]heptane core with a 1,1-dioxide sulfone motif and a 4-bromobenzoyl substituent, providing a conformationally restrained framework with defined exit vectors confirmed by single-crystal X-ray diffraction [2].

Why Generic Spiro[3.3]heptane or Cyclohexane Analogs Cannot Substitute Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-


The target compound cannot be generically substituted by either its parent spiro[3.3]heptane scaffold lacking the sulfone and 4-bromobenzoyl moieties, or by the 1,3-heteroatom-substituted cyclohexane systems it was designed to replace. The spirocyclic sulfone core introduces conformational rigidity and distinct electronic properties (clogP 2.41, TPSA 63.57) [1] that cannot be achieved with flexible cyclohexane rings, which are documented as insufficiently stable for drug discovery applications [2]. Additionally, the 4-bromophenyl substituent provides a specific halogen bond donor and a synthetic handle for cross-coupling reactions (e.g., Suzuki coupling) that is absent in non-halogenated or differently halogenated analogs, while the sulfone group contributes strong hydrogen-bond acceptor capacity (4 HBA) without introducing hydrogen-bond donors (0 HBD) [1], a combination that cannot be replicated by simple piperidine or piperazine bioisosteres. These features are critical for structure-activity relationship (SAR) exploration and late-stage functionalization, meaning substitution would alter both the physicochemical profile and the synthetic utility of the scaffold.

Quantitative Differentiation Evidence for Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)- Versus Closest Analogs


X-Ray Crystallographic Conformation: Defined Exit Vectors vs. Flexible Cyclohexane Analogs

Single-crystal X-ray diffraction unambiguously establishes the three-dimensional structure and conformational preferences of the target compound. The molecule crystallizes in the orthorhombic space group Pna21 with unit cell parameters a = 20.724 Å, b = 5.8436 Å, c = 10.4288 Å, and a cell volume of 1262.96 ų at 173 K [1]. The structure refined to a residual factor (R) of 0.0333 for all reflections, confirming high precision [1]. This contrasts directly with the monocyclic 1,3-heteroatom-substituted cyclohexane analogs, which the original authors explicitly state are 'insufficiently stable to allow their use in drug discovery' [2]. The spirocyclic scaffold provides fixed exit vectors from the central core, a feature critical for pharmacophore matching that cannot be achieved by conformationally mobile cyclohexane or piperidine rings.

X-ray crystallography Conformational analysis Spirocyclic building blocks

Physicochemical Profile: Balanced Lipophilicity and Polar Surface Area vs. Typical Drug-Like Space

Calculated physicochemical parameters position the target compound favorably within oral drug-like chemical space. The compound has a calculated partition coefficient (clogP) of 2.41 and a topological polar surface area (TPSA) of 63.57 Ų, with molecular weight 330.20 Da, zero hydrogen-bond donors (HBD = 0), and four hydrogen-bond acceptors (HBA = 4), fully satisfying all four Lipinski Rule-of-5 criteria [1]. In comparison, the unsubstituted parent scaffold 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide (C5H9NO2S, MW 147.2) has a substantially lower molecular weight and lacks aromatic functionality , while the corresponding 4-chlorophenyl analog used in BRD4 inhibitor patents introduces different halogen electronic effects [2]. The 4-bromophenyl group offers a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is not available in the non-halogenated parent scaffold.

Physicochemical properties Drug-likeness Lipinski parameters

Metabolic Stability and Aqueous Solubility: Spiro[3.3]heptane Scaffold Class Advantage Over Cyclohexane Analogs

The azaspiro[3.3]heptane scaffold class, to which the target compound belongs, has been systematically evaluated against cyclohexane analogs in a drug discovery context. Burkhard et al. demonstrated that heteroatom-substituted spiro[3.3]heptanes 'generally show higher aqueous solubility than their cyclohexane analogues, and show a trend towards higher metabolic stability' [1]. While the original publication provides class-level trends rather than individual compound data for the 4-bromophenyl derivative, subsequent work confirmed that linear azaspiro[3.3]heptanes possess 'high aqueous solubilities and low metabolic clearance rates' [2]. The spirocyclic framework can be mounted onto druglike scaffolds such as fluoroquinolones to afford active compounds with 'similar or even improved metabolic stability' [1]. This class-level advantage is attributable to the inherent conformational constraint of the spirocyclic system, which reduces the entropic penalty of binding and may limit oxidative metabolism at the heterocyclic ring.

Metabolic stability Aqueous solubility ADME Spiro[3.3]heptanes

Scaffold Validation in BRD4 Bromodomain Inhibitors: 1,1-Dioxido-1-thia-6-azaspiro[3.3]heptane as Bioactive Pharmacophore Component

The 1,1-dioxido-1-thia-6-azaspiro[3.3]heptane scaffold has been validated in a therapeutic context through its incorporation into potent BRD4 bromodomain inhibitors. In US Patent 9,663,523, compounds bearing the 1-(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)ethanone moiety demonstrated BRD4 inhibitory activity with IC50 values of 200 nM (Example 18, 4-chlorophenyl derivative) and 50 nM (Example 19, enantiomerically resolved derivative) in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1]. This establishes the spirocyclic sulfone as a competent pharmacophoric element capable of engaging the acetyl-lysine binding pocket of BET bromodomains, an application where flexible cyclohexane or simple piperidine analogs would lack the precise spatial orientation of hydrogen-bond acceptors required for target engagement.

BRD4 inhibition BET bromodomain Epigenetic drug discovery Spirocyclic pharmacophore

Synthetic Accessibility and Yield: Expedient Two-Step Route to Functionalized Azaspiro[3.3]heptane Sulfones

The target compound is accessible via the straightforward, two-step synthetic route disclosed in the seminal Burkhard et al. publication, which provides access to previously unreported substituted heterocyclic spiro[3.3]heptanes [1]. The synthetic strategy involves [2+2] cycloaddition of sulfene (generated in situ from methanesulfonyl chloride) with an appropriate enamine or imine intermediate, followed by N-functionalization. This route contrasts with the multi-step sequences often required for functionalized cyclohexane analogs, which are complicated by conformational isomerism and poor stability of 1,3-heteroatom-substituted intermediates [1]. The reported general procedure produced the target compound in sufficient purity for X-ray crystallographic analysis, demonstrating that the scaffold is synthetically tractable and scalable for medicinal chemistry applications.

Synthetic methodology Building block synthesis Spirocyclic chemistry

Optimal Research and Procurement Application Scenarios for Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-


Structure-Based Drug Design Requiring Conformationally Defined Scaffolds

Medicinal chemistry teams performing structure-based drug design (SBDD) using X-ray crystallography or cryo-EM can leverage the experimentally determined low-energy conformation of this compound (space group Pna21, R = 0.0333) [1] as a reliable starting point for pharmacophore modeling. The spirocyclic scaffold provides fixed exit vectors that are critical for accurate docking pose prediction, unlike flexible cyclohexane or piperidine analogs that introduce conformational ambiguity. The 4-bromophenyl group serves as both a pharmacophoric element and a vector for subsequent structure-guided optimization via halogen bonding interactions.

Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

The 4-bromophenyl substituent provides a robust synthetic handle for diversification through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. This enables the compound to serve as a common late-stage intermediate for parallel library synthesis. The spirocyclic sulfone core remains stable under typical palladium-catalyzed coupling conditions, allowing systematic exploration of the aryl substitution vector while maintaining the conformational advantages of the spiro[3.3]heptane scaffold—a synthetic versatility not available from the non-halogenated parent 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide scaffold (CAS 1352546-75-8) [2].

BRD4 Bromodomain and Epigenetic Target Inhibitor Programs

Research groups pursuing small-molecule inhibitors of BET bromodomains (BRD2/3/4) can directly incorporate this building block into lead optimization campaigns. The 1,1-dioxido-1-thia-6-azaspiro[3.3]heptane moiety has been patent-validated in BRD4 inhibitors with IC50 values of 50–200 nM [3]. The 4-bromophenyl derivative allows further SAR exploration at the bromodomain acetyl-lysine binding site, where the sulfone oxygen atoms can engage the conserved asparagine residue (e.g., Asn140 in BRD4) through hydrogen bonding—a key interaction that flexible cyclohexane sulfones cannot achieve with equivalent spatial precision.

ADME Property Optimization in Lead Series Requiring Reduced Metabolic Clearance

Drug discovery programs encountering high metabolic clearance in lead compounds containing piperidine, piperazine, or morpholine rings can evaluate the spiro[3.3]heptane scaffold as a conformationally constrained bioisostere. The class-level evidence demonstrates that heteroatom-substituted spiro[3.3]heptanes exhibit higher aqueous solubility and a trend toward improved metabolic stability compared to monocyclic cyclohexane analogs [4]. The target compound, with its balanced clogP (2.41) and high TPSA (63.57 Ų) [2], is particularly well-suited for oral bioavailability optimization, offering a calculated property profile that falls within both Lipinski and Veber compliance space.

Quote Request

Request a Quote for Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.